4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a trifluoromethyl group at the 3-position. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Iodination: The iodine atom is introduced at the 4-position using iodinating agents like iodine (I2) or N-iodosuccinimide (NIS).
Isopropylation: The isopropyl group is introduced at the 1-position using isopropyl halides (e.g., isopropyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
4-Iodo-1-isopropyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom can participate in specific interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F3IN2 |
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Molecular Weight |
304.05 g/mol |
IUPAC Name |
4-iodo-1-propan-2-yl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8F3IN2/c1-4(2)13-3-5(11)6(12-13)7(8,9)10/h3-4H,1-2H3 |
InChI Key |
WNFVFNKDBSJJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)I |
Origin of Product |
United States |
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